Ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate
Description
Ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate is a branched-chain ester characterized by a hydroxyl group at the third carbon and four methyl substituents at positions 2, 2, 3, and 5 of the hexanoate backbone. Its molecular structure imparts unique physicochemical properties, including increased steric hindrance and hydrophobicity compared to less substituted analogs.
Properties
Molecular Formula |
C12H24O3 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate |
InChI |
InChI=1S/C12H24O3/c1-7-15-10(13)11(4,5)12(6,14)8-9(2)3/h9,14H,7-8H2,1-6H3 |
InChI Key |
YURZTOWLAMVLCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(C)(CC(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate can be synthesized through the esterification of 3-hydroxy-2,2,3,5-tetramethylhexanoic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 3-oxo-2,2,3,5-tetramethylhexanoic acid.
Reduction: Formation of 3-hydroxy-2,2,3,5-tetramethylhexanol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral activity against Coxsackievirus.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate involves its interaction with specific molecular targets and pathways. For example, its antiviral activity is believed to be due to its ability to inhibit viral replication by interfering with the viral RNA polymerase . Additionally, its interactions with enzymes and receptors in biological systems can lead to various biochemical effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Branching and Steric Effects: The target compound’s four methyl groups create significant steric hindrance, likely reducing its reactivity in ester hydrolysis compared to Ethyl 3-hydroxy-3-methylhexanoate .
- Hydroxyl Position: Ethyl 2-hydroxyhexanoate (hydroxyl at C2) may exhibit stronger hydrogen bonding than the target compound (hydroxyl at C3), affecting solubility and melting points .
- Functional Group Variation: Ethyl 5-methyl-2-(1-methylethyl)-3-oxohexanoate replaces the hydroxyl group with a ketone, increasing electrophilicity and reactivity toward nucleophiles .
Physical Properties and Critical Parameters
provides critical properties for branched alkanes, which can infer trends for esters:
| Substance | Tc (°C) | Pc (MPa) | Vc (cm³/mol) | ρc (g/cm³) | |
|---|---|---|---|---|---|
| 2,2,3,4-Tetramethylhexane | 347.3 | 2.37 | 525 | 0.271 | |
| 2,2,3,5-Tetramethylhexane | 22.4 | 2.27 | 540 | 0.263 |
Implications for Esters :
- Increased branching correlates with lower critical density (ρc) and higher molar volume (Vc). This suggests this compound may have lower density and higher volatility than linear esters.
- Lower critical pressure (Pc) in branched structures may indicate reduced intermolecular forces, aligning with lower boiling points .
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